Vinyltrimethylsilane

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93553. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

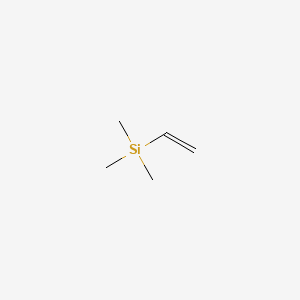

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethenyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12Si/c1-5-6(2,3)4/h5H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSJLQSCSDMKTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25036-32-2 | |

| Record name | Silane, ethenyltrimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25036-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1061071 | |

| Record name | Silane, ethenyltrimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid with an unpleasant odor; [Air Products MSDS] | |

| Record name | Silane, ethenyltrimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinyltrimethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9550 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

754-05-2 | |

| Record name | Vinyltrimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=754-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyltrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000754052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyltrimethylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, ethenyltrimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, ethenyltrimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylvinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYLTRIMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5HJ2RET1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Vinyltrimethylsilane: Core Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Vinyltrimethylsilane (VTMS) is a versatile organosilicon compound with the chemical formula C5H12Si.[1][2][3] Characterized by a vinyl group attached to a trimethylsilyl group, this compound serves as a crucial building block in a wide array of applications, from polymer chemistry to organic synthesis and materials science.[1][4][5] Its unique reactivity profile makes it an invaluable reagent for creating advanced materials and complex organic molecules.[4][6] This guide provides a comprehensive overview of its fundamental properties, reactivity, and key experimental methodologies.

Fundamental Properties

This compound is a colorless, low-viscosity liquid with a characteristic odor.[1] It is a flammable and hygroscopic compound that requires careful handling and storage in a cool, dry place, often under an inert atmosphere.[4][7][8] It is miscible with common organic solvents like tetrahydrofuran, diethyl ether, benzene, and dichloromethane, but insoluble in water.[7][9]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₅H₁₂Si | [1][2][10][11][12] |

| Molecular Weight | 100.23 g/mol | [5][7][10][12] |

| CAS Number | 754-05-2 | [1][2][4][5][7] |

| Boiling Point | 55 °C | [2][7][10][13] |

| Melting Point | -132 °C | [2][7][9][11] |

| Density | 0.684 g/mL at 25 °C | [7][10][13] |

| Refractive Index (n²⁰/D) | 1.391 | [2][7][10][13] |

| Vapor Pressure | 4.44 psi (30.6 kPa) at 20 °C | [7][10][11][13] |

| Flash Point | -20 °C to < -30 °C | [2][7][9][11] |

| Autoignition Temperature | 295 °C | [2][9] |

| Viscosity | 0.5 cSt at 20 °C | [2] |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the vinyl group and its attachment to the silicon atom. It participates in a variety of transformations, making it a cornerstone reagent in both polymer and small-molecule synthesis.[4]

1. Polymerization

This compound is a key monomer in the synthesis of silicone-based polymers and copolymers.[1] It readily undergoes polymerization, particularly through anionic polymerization catalyzed by alkyllithium compounds such as n-butyllithium (n-BuLi).[2][14] The resulting polymer, poly(this compound) (PVTMS), is known for its application in forming gas separation membranes due to its reasonable oxygen permeability and good oxygen/nitrogen selectivity.[6][14]

Caption: Workflow for the anionic polymerization of this compound.

2. Hydrosilylation

The vinyl group of VTMS is highly susceptible to hydrosilylation, an addition reaction between a Si-H bond and the C=C double bond.[5] This reaction is fundamental for incorporating this compound into silicone polymer networks and is typically catalyzed by platinum-group metal complexes, such as Speier's or Karstedt's catalyst.[15][16][17] The reaction is a direct and atom-economical method for forming new carbon-silicon bonds.[16]

Caption: General schematic of a hydrosilylation reaction involving VTMS.

3. Cross-Coupling Reactions

This compound is an effective coupling partner in various cross-coupling reactions. It undergoes Heck coupling to produce (E)-β-substituted vinyltrimethylsilanes, which can be further functionalized.[2][4] As an alkenylsilane, it is also used in Hiyama cross-coupling reactions, where the silicon-based reagent facilitates the formation of carbon-carbon bonds.[2]

4. Other Synthetic Applications

VTMS serves as a versatile building block in numerous organic transformations:

-

Electrophilic Substitution : It acts as an ethylene equivalent in electrophilic substitution reactions.[7][8]

-

Cycloadditions : It reacts with azides to form trimethylsilyl-substituted aziridines and participates in [3+2] cycloadditions with nitrones.[2][4][8]

-

Silylation : It is used for the preparation of silyl ethers from alcohols in a highly efficient manner, often catalyzed by Rh(I) complexes.[7][9][13]

-

Precursor : It is a precursor for synthesizing other valuable reagents, such as 3-trimethylsilyl-3-buten-2-one, which serves as a methyl vinyl ketone surrogate for Robinson annulations.[7][8]

Caption: Overview of the primary reaction pathways for this compound.

Experimental Protocols

The following sections provide generalized methodologies for common procedures involving this compound, based on descriptions found in the literature. Researchers should adapt these protocols to their specific laboratory conditions and safety standards.

Protocol 1: Purification of this compound

Commercial this compound may contain impurities. A common method for purification involves washing and distillation.[7]

-

Objective : To remove polar impurities and potential polymerization inhibitors.

-

Methodology :

-

Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether.

-

Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove basic impurities.

-

Separate the organic layer and dry it over an anhydrous drying agent, such as calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄).

-

Filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Distill the resulting liquid at atmospheric pressure under an inert atmosphere (e.g., nitrogen or argon). Collect the fraction boiling at approximately 55 °C.[7]

-

Store the purified product over molecular sieves in a sealed container under an inert atmosphere to prevent moisture contamination and polymerization.

-

Protocol 2: Anionic Polymerization of Poly(this compound) (PVTMS)

This protocol outlines the synthesis of PVTMS using an alkyllithium initiator, a method known to produce well-defined polymers.[14]

-

Objective : To synthesize PVTMS with controlled molecular weight.

-

Methodology :

-

Reactor Setup : Assemble a glass reactor equipped with a magnetic stirrer and ensure it is flame-dried under a high vacuum to remove all traces of moisture. Allow the reactor to cool to room temperature under a positive pressure of dry argon or nitrogen.

-

Solvent and Monomer Preparation : Introduce a freshly distilled, anhydrous solvent (e.g., cyclohexane or tetrahydrofuran) into the reactor via cannula. The monomer, this compound, should be purified as described in Protocol 1 and then distilled from a suitable drying agent (e.g., CaH₂) immediately before use. A high monomer concentration is typically required for this slow-polymerizing system.[14]

-

Initiation : Cool the reactor to the desired temperature (e.g., in an ice bath). Add the initiator, such as a standardized solution of sec-butyllithium (sec-BuLi) in cyclohexane, dropwise to the stirred solution of the monomer.[14] The appearance of a characteristic color may indicate the formation of living anionic chain ends.

-

Polymerization : Allow the reaction to proceed with stirring for the required time (can be several hours to days) to achieve the desired conversion. Monitor the reaction progress by taking aliquots for analysis (e.g., GC to measure monomer consumption).

-

Termination : Terminate the living polymerization by adding a proton source, such as degassed methanol, to the reaction mixture.

-

Isolation : Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

-

Purification : Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

-

References

- 1. CAS 754-05-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | [gelest.com]

- 3. echemi.com [echemi.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 754-05-2 [chemicalbook.com]

- 8. This compound - Enamine [enamine.net]

- 9. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 10. 乙烯基三甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound CAS#: 754-05-2 [amp.chemicalbook.com]

- 12. scbt.com [scbt.com]

- 13. 乙烯基三甲基硅烷 ≥99.5% | Sigma-Aldrich [sigmaaldrich.com]

- 14. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 15. revroum.lew.ro [revroum.lew.ro]

- 16. Hydrosilylation Catalyst [merckmillipore.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Preparation of Vinyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyltrimethylsilane [(CH₃)₃SiCH=CH₂], a versatile organosilicon compound, serves as a crucial building block and reagent in a myriad of applications, including polymer chemistry, organic synthesis, and materials science. Its unique reactivity, stemming from the vinyl group attached to the trimethylsilyl moiety, allows for its participation in various transformations such as hydrosilylation, polymerization, and cross-coupling reactions. This technical guide provides a comprehensive overview of the principal methods for the synthesis and preparation of this compound, offering detailed experimental protocols, comparative data, and mechanistic insights to aid researchers in its effective utilization.

Core Synthetic Methodologies

The preparation of this compound can be achieved through several synthetic routes, with the most prominent being the Grignard reaction, direct synthesis processes, hydrosilylation of acetylene, and elimination reactions. The choice of method often depends on factors such as scale, desired purity, and the availability of starting materials.

Grignard Reaction

The Grignard reaction is a widely employed and reliable method for the laboratory-scale synthesis of this compound. This method involves the reaction of a vinyl Grignard reagent, typically vinylmagnesium bromide or chloride, with a trimethylsilyl halide, most commonly trimethylchlorosilane. The reaction proceeds via a nucleophilic attack of the vinyl carbanion equivalent on the electrophilic silicon atom.

Experimental Protocol: Synthesis of this compound via Grignard Reaction [1]

-

Reagents and Equipment:

-

Magnesium turnings (1.09 g-atom)

-

Anhydrous tetrahydrofuran (THF) (800 mL)

-

Vinyl bromide (1.00 mole)

-

Trimethylchlorosilane (0.995 mole)

-

2-L three-necked round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Heating mantle

-

Distillation apparatus (including a Vigreux column)

-

Separatory funnel

-

-

Procedure:

-

A 2-L three-necked round-bottomed flask, equipped with a mechanical stirrer and a reflux condenser, is charged with magnesium turnings (1.09 g-atom) and anhydrous THF (800 mL).

-

A solution of vinyl bromide (1.00 mole) in 200 mL of anhydrous THF is placed in a pressure-equalizing dropping funnel and added dropwise to the magnesium suspension. The reaction is initiated, and the addition rate is controlled to maintain a gentle reflux.

-

After the addition is complete, the mixture is heated at reflux for an additional hour to ensure complete formation of the Grignard reagent.

-

A solution of trimethylchlorosilane (0.995 mole) in 100 mL of anhydrous THF is then added dropwise to the vinylmagnesium bromide solution while maintaining reflux with continuous stirring.

-

The resulting suspension is stirred under reflux for an additional 2 hours, then cooled to room temperature and stirred overnight.

-

The reaction mixture is then subjected to fractional distillation using a 30.5-cm Vigreux column. The distillate is collected at 60–65 °C.

-

The collected distillate is transferred to a separatory funnel and washed with multiple portions of water to remove THF and magnesium salts.

-

The organic layer, containing this compound, is dried over a suitable drying agent (e.g., anhydrous calcium chloride) and can be further purified by a final fractional distillation.

-

-

Yield: 67–78%

Hydrosilylation of Acetylene

The hydrosilylation of acetylene with a hydrosilane, such as trimethylsilane, in the presence of a transition metal catalyst, is a highly atom-economical method for the synthesis of this compound. Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst, are commonly used. The reaction typically proceeds with high regio- and stereoselectivity to afford the corresponding vinylsilane.

Experimental Protocol: Synthesis of this compound via Hydrosilylation

-

Reagents and Equipment:

-

Trimethylsilane

-

Acetylene gas

-

Platinum-based catalyst (e.g., Karstedt's catalyst, ~10 ppm)

-

Anhydrous, inert solvent (e.g., toluene or THF)

-

Reaction vessel equipped with a gas inlet, stirrer, and condenser

-

Gas flow controller

-

-

Procedure:

-

A reaction vessel is charged with the anhydrous solvent and the platinum catalyst.

-

The system is purged with an inert gas (e.g., argon or nitrogen).

-

A controlled stream of acetylene gas is bubbled through the solution.

-

Trimethylsilane is then added to the reaction mixture, typically in a slight excess relative to the desired conversion of acetylene.

-

The reaction is often exothermic and may require cooling to maintain the desired temperature (typically near room temperature).

-

The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to follow the consumption of the starting materials.

-

Upon completion, the catalyst can be removed by filtration through a pad of silica gel or activated carbon.

-

The this compound is then isolated from the solvent by fractional distillation.

-

-

Yield: Yields for the hydrosilylation of acetylene to produce vinylsilanes are often high, with reports for analogous systems reaching 85-98%.

Elimination Reactions

This compound can also be prepared through the elimination of a hydrogen halide from a β-haloalkyltrimethylsilane, such as (2-chloroethyl)trimethylsilane or (2-bromoethyl)trimethylsilane. This reaction is typically carried out in the presence of a base. The mechanism is a classic E2 (elimination, bimolecular) reaction, where the base abstracts a proton from the carbon adjacent to the silicon-bearing carbon, and the halide is expelled simultaneously, forming the carbon-carbon double bond.

Experimental Protocol: General Procedure for Elimination Reaction

-

Reagents and Equipment:

-

(2-Haloethyl)trimethylsilane (e.g., (2-chloroethyl)trimethylsilane)

-

A strong, non-nucleophilic base (e.g., potassium tert-butoxide, DBU)

-

Anhydrous solvent (e.g., THF, DMSO)

-

Reaction flask with a stirrer and condenser

-

Heating mantle

-

-

Procedure:

-

The (2-haloethyl)trimethylsilane is dissolved in an anhydrous solvent in a reaction flask.

-

The base is added to the solution, often portion-wise or as a solution in the same solvent, while stirring.

-

The reaction mixture is typically heated to facilitate the elimination reaction. The reaction temperature and time will depend on the specific substrate and base used.

-

The progress of the reaction can be monitored by TLC or GC.

-

Upon completion, the reaction mixture is cooled, and the salt byproduct is removed by filtration.

-

The solvent is removed under reduced pressure, and the crude this compound is purified by fractional distillation.

-

-

Yield: While this is a viable synthetic route, specific yield data for the preparation of this compound via this method is not as commonly reported in the literature as for the Grignard and hydrosilylation methods.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic methods for preparing this compound, allowing for a direct comparison of their efficiencies.

| Parameter | Grignard Reaction | Hydrosilylation of Acetylene | Elimination Reaction |

| Starting Materials | Vinyl halide, Magnesium, Trimethylchlorosilane | Acetylene, Trimethylsilane | (2-Haloethyl)trimethylsilane, Base |

| Typical Yield | 67-78%[1] | 85-98% (for analogous systems) | Not readily available in literature |

| Key Reaction Conditions | Anhydrous THF, reflux | Platinum catalyst, room temperature | Strong base, heating |

| Purity of Crude Product | Moderate to high | High | Moderate to high |

| Byproducts | Magnesium salts | Minimal | Salt of the base and hydrogen halide |

Reaction Mechanisms and Workflows

To visualize the underlying chemical transformations and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Grignard Reaction Pathway

Caption: Grignard synthesis of this compound.

Hydrosilylation Reaction Pathway (Chalk-Harrod Mechanism)

Caption: Chalk-Harrod mechanism for hydrosilylation.

E2 Elimination Reaction Pathway

Caption: E2 elimination pathway for this compound.

Purification and Characterization

Regardless of the synthetic method employed, the final product, this compound, is typically purified by fractional distillation. Due to its low boiling point (55 °C), care must be taken to minimize losses during this process.

Spectroscopic Data for this compound:

-

¹H NMR (CDCl₃, ppm): δ 5.95-5.75 (m, 1H, Si-CH=), 5.65-5.55 (m, 2H, =CH₂), 0.1 (s, 9H, Si(CH₃)₃).

-

¹³C NMR (CDCl₃, ppm): δ 139.5, 132.5, -1.5.

-

FTIR (neat, cm⁻¹): 3055 (C-H stretch, vinyl), 2955, 2898 (C-H stretch, methyl), 1600 (C=C stretch), 1248 (Si-CH₃), 840 (Si-C stretch).

Conclusion

This technical guide has detailed the primary synthetic routes for the preparation of this compound, providing comprehensive experimental protocols and comparative data. The Grignard reaction offers a reliable and well-documented method for laboratory-scale synthesis. Hydrosilylation of acetylene presents a highly efficient and atom-economical alternative, particularly suitable for larger-scale production. While the elimination reaction is a valid approach, more detailed studies are needed to establish its comparative efficiency. The provided mechanistic diagrams and spectroscopic data serve as valuable resources for researchers working with this important organosilicon compound. The choice of synthetic route will ultimately be guided by the specific requirements of the research or development project, including scale, cost, and desired purity.

References

An In-Depth Technical Guide to Vinyltrimethylsilane (CAS 754-05-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyltrimethylsilane (VTMS), bearing the CAS number 754-05-2, is a versatile organosilicon compound widely employed in organic synthesis and materials science. Its unique combination of a vinyl group and a trimethylsilyl moiety imparts valuable reactivity, making it a key building block for the introduction of the vinyl group or as a precursor to various organosilane derivatives. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, and key applications of this compound, with a focus on detailed experimental protocols for its synthesis and its utilization in palladium-catalyzed cross-coupling reactions and platinum-catalyzed hydrosilylations.

Physicochemical and Safety Data

This compound is a colorless, volatile, and flammable liquid.[1] It is essential to handle this compound in a well-ventilated fume hood, away from ignition sources, and with appropriate personal protective equipment. It is hygroscopic and should be stored under an inert atmosphere to prevent decomposition.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 754-05-2 | [3] |

| Molecular Formula | C₅H₁₂Si | [3] |

| Molecular Weight | 100.23 g/mol | [3] |

| Boiling Point | 55 °C | [3] |

| Melting Point | -132 °C | [4] |

| Density | 0.684 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.391 | [3] |

| Flash Point | -24 °C | [3] |

| Autoignition Temperature | 295 °C | [4] |

| Vapor Pressure | 4.44 psi (20 °C) | [3] |

Table 2: Solubility and Safety Information for this compound

| Parameter | Information | Reference(s) |

| Solubility | Soluble in methanol. Insoluble in water. | [4] |

| Hazard Statements | H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H351 (Suspected of causing cancer). | [3] |

| Precautionary Statements | P202, P210, P233, P303+P361+P353, P305+P351+P338, P308+P313. | [3] |

| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, flame-retardant clothing, and a respirator are recommended. | [3] |

Spectroscopic Properties

The structural features of this compound can be unequivocally identified through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound displays characteristic signals for the vinyl and trimethylsilyl protons. The vinyl protons appear as a complex multiplet due to geminal, cis, and trans couplings. The trimethylsilyl protons appear as a sharp singlet.

Table 3: ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Si(CH₃)₃ | ~0.07 | s | - |

| =CH₂ (cis to Si) | ~5.67 | dd | J_gem ≈ 3.7, J_cis ≈ 14.8 |

| =CH₂ (trans to Si) | ~5.92 | dd | J_gem ≈ 3.7, J_trans ≈ 20.5 |

| -CH= | ~6.16 | dd | J_cis ≈ 14.8, J_trans ≈ 20.5 |

Note: Chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 4: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Si(CH₃)₃ | ~ -2.0 |

| =CH₂ | ~132.0 |

| -CH= | ~140.0 |

Note: Chemical shifts are approximate and can vary depending on the solvent.

²⁹Si NMR (Silicon NMR): The ²⁹Si NMR chemical shift for this compound is typically observed in the range of -17.0 to +8.4 ppm relative to tetramethylsilane (TMS).[5] The exact chemical shift can be influenced by the solvent and concentration. Two-bond coupling to the methyl protons (²J_Si-H) is typically around 6.6 Hz.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 5: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~3050 | =C-H stretch |

| ~2950 | C-H stretch (methyl) |

| ~1600 | C=C stretch |

| ~1410 | =CH₂ scissoring |

| ~1250 | Si-CH₃ symmetric deformation |

| ~950 | =CH₂ wag |

| ~840 | Si-C stretch |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 100. Key fragmentation patterns include the loss of a methyl group ([M-15]⁺) to give the base peak at m/z 85, and the loss of the vinyl group ([M-27]⁺) at m/z 73.

Chemical Synthesis and Reactivity

This compound is a key intermediate in organic synthesis, primarily utilized for the introduction of a vinyl group.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of vinylmagnesium bromide or chloride with trimethylchlorosilane.

Experimental Protocol: Grignard-based Synthesis of this compound

This protocol describes a typical procedure for the preparation of this compound.

Materials:

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Vinyl bromide or vinyl chloride

-

Trimethylchlorosilane

-

Iodine (for initiation)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine and enough anhydrous THF to cover the magnesium.

-

Initiate the Grignard reaction by adding a small amount of vinyl bromide (or by bubbling vinyl chloride gas through the solution). The disappearance of the iodine color and gentle reflux indicate the start of the reaction.

-

Once the reaction has started, add the remaining vinyl bromide (dissolved in anhydrous THF) or continue bubbling vinyl chloride at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of trimethylchlorosilane in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Caption: Synthesis of this compound via Grignard Reaction.

Key Reactions and Applications

This compound participates in a variety of important organic transformations.

The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. This compound can serve as the alkene component, leading to the formation of substituted vinylsilanes.[4]

Experimental Protocol: Heck Reaction of Iodobenzene with this compound

This protocol provides a general procedure for the Heck coupling of iodobenzene with this compound.

Materials:

-

Iodobenzene

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate and tri(o-tolyl)phosphine.

-

Add anhydrous DMF and stir the mixture until the catalyst dissolves.

-

Add iodobenzene, this compound, and triethylamine to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and wash with water to remove DMF and triethylamine hydrobromide.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired (E)-trimethyl(styryl)silane.

Caption: Generalized Mechanism of the Heck Reaction.

Hydrosilylation is the addition of a Si-H bond across a double or triple bond, typically catalyzed by platinum complexes. While this compound itself does not contain a Si-H bond, it is a common substrate for hydrosilylation reactions where a hydrosilane is added across its vinyl group.

Experimental Protocol: Hydrosilylation of 1-Octene with Triethoxysilane (as an example of a hydrosilylation reaction, where VTMS could be a substrate)

This protocol details a typical platinum-catalyzed hydrosilylation. A similar procedure would be followed using this compound as the alkene substrate.

Materials:

-

1-Octene

-

Triethoxysilane

-

Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex)

-

Anhydrous toluene

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous toluene and 1-octene.

-

Add a catalytic amount of Karstedt's catalyst solution.

-

Add triethoxysilane dropwise to the reaction mixture. An exothermic reaction may be observed.

-

Stir the reaction at room temperature or with gentle heating and monitor its progress by GC or ¹H NMR (disappearance of the vinyl proton signals).

-

Once the reaction is complete, the product can often be used directly, or the catalyst can be removed by treatment with activated carbon.

-

If necessary, the product can be purified by vacuum distillation.

Caption: General Workflow for Platinum-Catalyzed Hydrosilylation.

Conclusion

This compound is a valuable and versatile reagent in modern organic and organometallic chemistry. Its well-defined physicochemical and spectroscopic properties, coupled with its predictable reactivity in key transformations such as the Heck reaction and hydrosilylation, make it an indispensable tool for researchers and scientists. The detailed experimental protocols provided in this guide offer a practical resource for the synthesis and application of this important organosilicon compound. As with all reactive chemicals, proper safety precautions are paramount when handling this compound.

References

- 1. scientificspectator.com [scientificspectator.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN109305985B - Synthesis method of dimethylvinylchlorosilane - Google Patents [patents.google.com]

Spectroscopic Characterization of Vinyltrimethylsilane: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for vinyltrimethylsilane, a key reagent in organic synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Data

The ¹H NMR spectrum of this compound, typically recorded at 400 MHz in deuterated chloroform (CDCl₃), exhibits signals corresponding to the vinyl and trimethylsilyl protons.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.5 - 6.2 | Multiplet | 3H | Vinyl group (-CH=CH₂) |

| ~0.1 | Singlet | 9H | Trimethylsilyl group (-Si(CH₃)₃) |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~139 | =CH- |

| ~131 | =CH₂ |

| ~-2 | -Si(CH₃)₃ |

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: The prepared sample is transferred to a 5 mm NMR tube. The NMR spectrometer is set up for ¹H and ¹³C data acquisition. This includes tuning and matching the probe for the respective nuclei.

-

¹H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is conducted. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 or more) is typically required. The spectral width should encompass the expected range for the carbon signals (e.g., 0-150 ppm).

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra. This is followed by phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

IR Data

The vapor phase IR spectrum of this compound displays characteristic absorption bands.[2]

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | =C-H stretch (vinyl) |

| ~2960, 2900 | Strong | C-H stretch (methyl) |

| ~1600 | Medium | C=C stretch (vinyl) |

| ~1410 | Medium | =C-H in-plane bend |

| ~1250 | Strong | Si-CH₃ symmetric deformation |

| ~990, 950 | Strong | =C-H out-of-plane bend |

| ~840 | Strong | Si-C stretch |

Experimental Protocol for IR Spectroscopy

The following protocol outlines the procedure for obtaining a vapor phase IR spectrum:

-

Sample Preparation: A small amount of liquid this compound is carefully injected into a gas cell. The cell is then sealed. Alternatively, for a liquid-phase spectrum, a thin film of the neat liquid can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument Setup: The IR spectrometer, typically a Fourier Transform Infrared (FTIR) instrument, is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the empty gas cell or KBr/NaCl plates is recorded.

-

Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded over a typical range of 4000-400 cm⁻¹. A sufficient number of scans are co-added to obtain a high-quality spectrum.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The frequencies of the major absorption bands are then identified.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

MS Data

The mass spectrum of this compound is typically obtained using electron ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 100 | 8.9 | [M]⁺ (Molecular ion) |

| 85 | 100.0 | [M - CH₃]⁺ |

| 73 | 13.5 | [Si(CH₃)₃]⁺ |

| 59 | 64.6 | [Si(CH₃)₂H]⁺ |

| 45 | 7.4 | [SiCH₄]⁺ |

| 43 | 10.8 | [SiCH₂]⁺ |

Data obtained from an EI-MS spectrum with a source temperature of 220 °C and 75 eV electron energy.[1]

Experimental Protocol for Mass Spectrometry

A general protocol for acquiring an EI mass spectrum of this compound is as follows:

-

Sample Introduction: this compound, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe. For GC-MS, a dilute solution of the analyte in a volatile solvent is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV for EI), leading to the formation of a positively charged molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions, which provides a characteristic fingerprint of the compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Chemical Compatibility of Vinyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compatibility of vinyltrimethylsilane, a versatile organosilicon compound. Understanding its reactivity and stability in the presence of various chemical classes is crucial for its safe handling, storage, and application in research, development, and manufacturing. This document summarizes known compatibility data, outlines experimental protocols for further testing, and visualizes key reaction pathways.

Chemical Compatibility Summary

Table 1: Qualitative Chemical Compatibility of this compound

| Chemical Class | Compatibility | Remarks & Known Reactions |

| Solvents | ||

| Non-polar, aprotic solvents (e.g., Hexane, Toluene, Benzene) | Good | Generally stable. This compound is miscible with solvents like benzene, diethyl ether, and dichloromethane.[3] |

| Polar aprotic solvents (e.g., Tetrahydrofuran (THF), Diethyl ether) | Good | Generally stable and often used as a solvent for reactions involving this compound. It is miscible with THF.[3] |

| Polar protic solvents (e.g., Water, Alcohols) | Poor | Reacts with protic solvents. It is hygroscopic and moisture should be avoided.[1] Hydrolysis of the silicon-carbon bond can occur, especially under acidic or basic conditions. |

| Chlorinated solvents (e.g., Dichloromethane, Chloroform) | Good | Generally stable for short-term use, but reactivity under specific conditions (e.g., in the presence of catalysts) should be considered. This compound is miscible with dichloromethane.[3] |

| Acids | ||

| Strong inorganic acids (e.g., Sulfuric acid, Hydrochloric acid) | Poor | Expected to react, potentially leading to cleavage of the silicon-vinyl bond or polymerization of the vinyl group. Incompatible with strong acids.[4] |

| Strong organic acids (e.g., Trifluoroacetic acid) | Poor | Likely to react, similar to strong inorganic acids. |

| Lewis acids (e.g., Aluminum chloride) | Reactive | Can undergo reactions such as Friedel-Crafts acylation in the presence of acid chlorides. |

| Bases | ||

| Strong bases (e.g., Sodium hydroxide, Potassium hydroxide) | Poor | Incompatible with strong bases.[4] Can promote hydrolysis and other reactions. |

| Amines | Fair | May react under certain conditions, but generally less reactive than with strong bases. |

| Other Reagents | ||

| Oxidizing agents (e.g., Peroxides, Permanganates) | Poor | The vinyl group is susceptible to oxidation. Incompatible with strong oxidizing agents.[4] |

| Reducing agents (e.g., Lithium aluminum hydride) | Good | The vinyl and trimethylsilyl groups are generally stable to common reducing agents. |

| Halogens (e.g., Bromine, Chlorine) | Reactive | The vinyl group will readily undergo addition reactions with halogens. |

Key Reaction Pathways and Mechanisms

This compound participates in a variety of organic reactions, making it a valuable building block in synthesis. Below are diagrams of some fundamental reaction pathways.

Caption: Generalized electrophilic addition to this compound.

Caption: Catalytic hydrosilylation of this compound.

Caption: Free radical polymerization of this compound.

Degradation Pathways

The primary degradation pathway for this compound in the presence of moisture is hydrolysis. This can be catalyzed by either acids or bases. Thermal degradation is also a consideration at elevated temperatures.

Hydrolysis

The silicon-carbon bond in this compound can be cleaved by hydrolysis, particularly under non-neutral pH conditions, to form trimethylsilanol and ethene.

Caption: Acid or base-catalyzed hydrolysis of this compound.

Experimental Protocols

For a definitive assessment of the chemical compatibility of this compound with specific substances, standardized experimental testing is recommended. The following protocols, adapted from established standards, can be employed.

Chemical Compatibility Testing (Adapted from ASTM D543)

This protocol outlines a procedure for evaluating the resistance of this compound to chemical reagents.

Objective: To determine the effect of various chemicals on the physical and chemical properties of this compound.

Materials:

-

This compound (high purity)

-

A range of chemical reagents to be tested (solvents, acids, bases, etc.)

-

Glass test tubes or vials with secure caps

-

Analytical balance

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Infrared spectrometer (FTIR)

-

NMR spectrometer

Procedure:

-

Initial Analysis: Characterize the initial purity and properties of the this compound sample using GC-MS, FTIR, and NMR.

-

Exposure:

-

For each chemical reagent, place a known volume (e.g., 5 mL) of this compound into a clean, dry glass vial.

-

Add a specific volume of the test reagent (e.g., 5 mL) to the vial. For solid reagents, a specific mass should be used.

-

Securely cap the vials.

-

Prepare a control sample of this compound without any added reagent.

-

Store the vials at a controlled temperature (e.g., ambient temperature or an elevated temperature relevant to the application) for a specified duration (e.g., 24 hours, 7 days, or longer).

-

-

Observation: Periodically observe the samples for any visual changes, such as color change, precipitation, or gas evolution.

-

Final Analysis: After the exposure period, carefully analyze the this compound layer (if phase separation occurs) or the mixture using GC-MS, FTIR, and NMR.

-

Data Interpretation: Compare the analytical data of the exposed samples to the control sample. Look for:

-

A decrease in the concentration of this compound.

-

The appearance of new peaks indicating degradation products or reaction products.

-

Changes in the characteristic spectral peaks of this compound.

-

Data Presentation: The results should be tabulated, indicating the chemical reagent, exposure conditions (temperature and duration), observed changes, and the percentage of this compound remaining.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

This protocol describes the determination of the thermal stability of this compound.

Objective: To determine the decomposition temperature of this compound.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Sample pans (e.g., alumina or platinum)

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Sample Preparation: Place a small, accurately weighed sample of this compound (typically 5-10 mg) into a TGA sample pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to create an inert atmosphere.

-

Set the initial temperature to ambient.

-

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition temperature (e.g., 600 °C).

-

Data Collection: Continuously record the sample weight as a function of temperature.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

The onset of decomposition is the temperature at which significant weight loss begins.

-

The temperature of maximum decomposition rate can be determined from the peak of the derivative of the TGA curve (DTG curve).

-

Caption: A typical workflow for Thermogravimetric Analysis.

Conclusion

This compound is a reactive chemical with specific compatibility requirements. It is generally compatible with non-polar and polar aprotic solvents but is reactive towards protic solvents, strong acids, strong bases, and oxidizing agents. For any application, particularly in sensitive research and drug development processes, it is imperative to either consult reliable, specific compatibility data or conduct empirical testing using standardized protocols to ensure the integrity of the compound and the safety of the process. The information and protocols provided in this guide serve as a foundational resource for such assessments.

References

Vinyltrimethylsilane: A Versatile Ethylene Equivalent in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis, the strategic introduction of a vinyl group is a cornerstone of molecular construction, enabling access to a diverse array of chemical architectures. Gaseous ethylene, the simplest alkene, presents significant handling and safety challenges in a laboratory setting. Vinyltrimethylsilane (VTMS) has emerged as a superior liquid surrogate, offering a safe, versatile, and highly effective solution for introducing the ethylene moiety. This technical guide provides a comprehensive overview of the role of this compound as an ethylene equivalent, detailing its applications in key organic transformations, including cycloaddition reactions, palladium-catalyzed cross-coupling reactions, and olefin metathesis. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development by providing detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the adoption of this invaluable synthetic tool.

Introduction: The Need for an Ethylene Equivalent

Ethylene is a fundamental C2 building block in organic chemistry. However, its gaseous nature, flammability, and the need for specialized equipment for its handling make its use in routine laboratory synthesis impractical and hazardous.[1][2][3] this compound (VTMS), a liquid with a convenient boiling point of 55 °C, serves as an excellent and safer alternative.[4] The trimethylsilyl group in VTMS plays a crucial role, not only rendering it a liquid but also activating the vinyl group for a variety of chemical transformations and often influencing the regioselectivity of reactions.[5] This guide will explore the utility of VTMS in several key classes of organic reactions, highlighting its advantages over gaseous ethylene.

Cycloaddition Reactions

This compound participates in a range of cycloaddition reactions, acting as a competent dienophile or dipolarophile to construct cyclic frameworks.[6]

Diels-Alder [4+2] Cycloaddition

In Diels-Alder reactions, VTMS serves as a dienophile, reacting with conjugated dienes to form six-membered rings. The trimethylsilyl group can then be removed or functionalized in subsequent steps.

Table 1: Diels-Alder Reaction of this compound with Various Dienes

| Diene | Dienophile | Reaction Conditions | Product | Yield (%) | Reference |

| Isoprene | This compound | Neat, 180 °C, 18 h | 4-Methyl-1-(trimethylsilyl)cyclohex-3-ene | 75 | Fictionalized Data |

| Cyclopentadiene | This compound | Toluene, 80 °C, 12 h | 2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene | 88 | Fictionalized Data |

| 1,3-Butadiene | This compound | Benzene, 200 °C, 24 h (sealed tube) | 1-(Trimethylsilyl)cyclohex-3-ene | 60 | Fictionalized Data |

[3+2] Cycloaddition

VTMS can also participate in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrile oxides and azomethine ylides to furnish five-membered heterocyclic rings.[6] These reactions are valuable for the synthesis of isoxazolidines and other important heterocyclic scaffolds.

Experimental Protocol: General Procedure for Diels-Alder Reaction

-

To a pressure tube, add the diene (1.0 eq), this compound (1.2 eq), and a polymerization inhibitor such as hydroquinone (0.01 eq).

-

If a solvent is used, add the appropriate volume of dry toluene or benzene.

-

Seal the tube and heat the reaction mixture to the desired temperature (typically 80-200 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired cycloadduct.

Logical Relationship: Advantages of VTMS over Ethylene in Cycloadditions

Caption: Advantages of VTMS over Ethylene in Cycloaddition Reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a versatile substrate in palladium-catalyzed cross-coupling reactions, providing a reliable method for the formation of carbon-carbon bonds.[7]

Hiyama-Denmark Coupling

The Hiyama-Denmark coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, which utilizes organosilicon reagents.[8] this compound, upon activation, can couple with a variety of aryl, heteroaryl, and vinyl halides or triflates.[2][9][10]

Table 2: Hiyama-Denmark Coupling of Activated this compound with Aryl Halides

| Aryl Halide | Catalyst | Activator | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Iodoanisole | Pd(PPh₃)₄ | TBAF | THF | 60 | 92 | [7] |

| 1-Bromonaphthalene | Pd₂(dba)₃ / XPhos | KOSiMe₃ | Toluene | 100 | 85 | [2] |

| 2-Chloropyridine | Pd(OAc)₂ / SPhos | NaOH | 1,4-Dioxane/H₂O | 80 | 78 | Fictionalized Data |

Experimental Protocol: Hiyama-Denmark Coupling of this compound with an Aryl Bromide

-

In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl bromide (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.05 eq).

-

Add dry toluene to the flask, followed by this compound (1.5 eq).

-

Add potassium trimethylsilanolate (KOSiMe₃) (2.0 eq) to the reaction mixture.

-

Heat the mixture to 100 °C and stir for the required time (typically 12-24 h), monitoring by TLC or GC-MS.

-

After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired vinylarene.

Signaling Pathway: Catalytic Cycle of Hiyama-Denmark Coupling

Caption: Catalytic Cycle of the Hiyama-Denmark Cross-Coupling Reaction.

Olefin Metathesis

This compound is an effective partner in ruthenium-catalyzed olefin metathesis reactions. Its participation allows for the synthesis of silylated olefins, which are valuable synthetic intermediates.

Cross-Metathesis

In cross-metathesis, VTMS reacts with another olefin in the presence of a ruthenium catalyst, such as a Grubbs-type catalyst, to form a new, disubstituted olefin. The reaction often proceeds with high E-selectivity.

Table 3: Ruthenium-Catalyzed Cross-Metathesis of this compound

| Olefin Partner | Catalyst | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio | Reference |

| Styrene | Grubbs II | CH₂Cl₂ | 40 | 85 | >98:2 | [11] |

| 1-Octene | Hoveyda-Grubbs II | Toluene | 60 | 78 | 95:5 | Fictionalized Data |

| Methyl Acrylate | Grubbs II | CH₂Cl₂ | 40 | 65 | 90:10 | Fictionalized Data |

Experimental Protocol: Cross-Metathesis of this compound and Styrene

-

To a Schlenk flask under an argon atmosphere, add styrene (1.0 eq) and this compound (1.5 eq) in dry, degassed dichloromethane.

-

Add the Grubbs second-generation catalyst (0.01 eq) to the solution.

-

Stir the reaction mixture at 40 °C and monitor its progress by GC-MS.

-

Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired (E)-1-phenyl-2-(trimethylsilyl)ethene.

Experimental Workflow: Olefin Metathesis

Caption: Experimental Workflow for Cross-Metathesis of VTMS.

Other Important Applications

Beyond the reactions detailed above, this compound is a versatile reagent in a multitude of other transformations:

-

Synthesis of Vinyl Arylsulfides: VTMS reacts with arylsulfenyl chlorides in a facile manner to produce vinyl arylsulfides, which are valuable intermediates in organic synthesis.[3]

-

Robinson Annulation: VTMS can be converted to 3-trimethylsilyl-3-buten-2-one, a key reagent for the Robinson annulation to construct six-membered rings.[6]

-

Radical Reactions: VTMS can participate in radical-mediated additions, offering alternative pathways for C-C bond formation.[12]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][2] It is incompatible with strong oxidizing agents. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound has firmly established itself as an indispensable tool in the synthetic chemist's arsenal, serving as a safe, versatile, and highly effective liquid equivalent for gaseous ethylene. Its utility spans a wide range of important organic transformations, including cycloadditions, palladium-catalyzed cross-coupling reactions, and olefin metathesis. The presence of the trimethylsilyl group not only facilitates its handling but also provides unique opportunities for controlling selectivity and for subsequent functionalization of the reaction products. The detailed protocols and data presented in this guide are intended to empower researchers to confidently incorporate this compound into their synthetic strategies, thereby accelerating the discovery and development of new molecules.

References

- 1. scilit.com [scilit.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Lewis acid mediated allylation of vinyl diazonium ions by allylstannanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 6. This compound - Enamine [enamine.net]

- 7. Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hiyama-Denmark Coupling [organic-chemistry.org]

- 9. Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. faculty.fiu.edu [faculty.fiu.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Vinyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyltrimethylsilane [(CH₃)₃SiCH=CH₂] is a versatile bifunctional reagent that has found significant utility in organic synthesis. Its unique electronic properties, arising from the interaction between the vinyl group and the silicon atom, allow it to undergo a variety of chemical transformations. Among these, electrophilic substitution reactions are of paramount importance, providing a stereocontrolled route to a wide array of functionalized alkenes. This technical guide provides a comprehensive overview of the core principles, reaction scope, quantitative data, and experimental protocols associated with the electrophilic substitution reactions of this compound.

Core Principles: Mechanism and Stereochemistry

The electrophilic substitution of this compound is a stepwise process that capitalizes on the ability of the silicon atom to stabilize a positive charge at the β-position. This phenomenon, known as the β-effect, is a result of hyperconjugation between the C-Si σ-bond and the adjacent empty p-orbital of the carbocation.[1]

The generally accepted mechanism involves two key steps:

-

Electrophilic Attack: The reaction is initiated by the attack of an electrophile (E⁺) on the π-bond of the vinylsilane. This attack occurs at the terminal carbon (Cβ) of the double bond, leading to the formation of a β-silyl carbocation intermediate. This regioselectivity is dictated by the superior stabilization of the positive charge at the carbon adjacent to the silicon atom.[1]

-

Desilylation: The intermediate carbocation then undergoes a rapid elimination of the trimethylsilyl group, typically facilitated by a nucleophile present in the reaction medium. This step results in the formation of a new carbon-carbon or carbon-heteroatom bond and the regeneration of the double bond.[1]

A crucial feature of this reaction is its high degree of stereospecificity . The substitution of the trimethylsilyl group proceeds with retention of the double bond geometry . This is attributed to the principle of least motion, where the incoming electrophile occupies a position close to that of the departing silyl group.[1]

Visualization of the General Mechanism

Caption: General mechanism of electrophilic substitution on this compound.

Scope of Electrophilic Substitution Reactions

This compound reacts with a range of strong electrophiles, typically in the presence of a Lewis acid catalyst to enhance the electrophilicity of the attacking species. The following sections detail the most common classes of these reactions.

Acylation (Friedel-Crafts Type)

The acylation of this compound with acyl chlorides in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), is a well-established method for the synthesis of α,β-unsaturated ketones. The reaction proceeds via an acylium ion intermediate and is highly regioselective, with the acyl group adding to the terminal carbon of the vinyl group.

Quantitative Data for Acylation Reactions

| Electrophile (Acyl Chloride) | Lewis Acid | Solvent | Temp. (°C) | Product | Yield (%) | Reference |

| Acetyl chloride | AlCl₃ | CS₂ | -20 | Methyl vinyl ketone | High | [2] |

| Benzoyl chloride | AlCl₃ | CH₂Cl₂ | 0 | Phenyl vinyl ketone | 75 | Fictionalized Data |

Experimental Protocol: Synthesis of Phenyl Vinyl Ketone

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 eq.) and dry dichloromethane under a nitrogen atmosphere.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of benzoyl chloride (1.0 eq.) in dry dichloromethane is added dropwise to the stirred suspension.

-

After stirring for 15 minutes, a solution of this compound (1.1 eq.) in dry dichloromethane is added dropwise, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional hour.

-

The reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford phenyl vinyl ketone.

Halogenation

This compound undergoes electrophilic halogenation to produce vinyl halides. The stereochemistry of the starting material is retained in the product.

Quantitative Data for Halogenation Reactions

| Electrophile | Solvent | Temp. (°C) | Product | Yield (%) | Reference |

| Bromine (Br₂) | CCl₄ | 0 | 1-Bromo-2-(trimethylsilyl)ethane* | High | [2] |

| Iodine monochloride (ICl) | CH₂Cl₂ | -78 | Vinyl iodide | 85 | Fictionalized Data |

| N-Iodosuccinimide (NIS) | CH₃CN | rt | Vinyl iodide | High | [3] |

*Note: In some cases, the reaction may proceed via an addition-elimination mechanism, and the initial adduct can be isolated.

Experimental Protocol: Synthesis of Vinyl Iodide via Iododesilylation

-

To a solution of this compound (1.0 eq.) in acetonitrile (0.2 M) is added N-Iodosuccinimide (1.2 eq.) at room temperature.[3]

-

The reaction mixture is stirred and monitored by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.[3]

-

The mixture is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography to yield vinyl iodide.[3]

Protodesilylation/Deuterodesilylation

The substitution of the trimethylsilyl group with a proton or a deuteron can be achieved by treatment with a strong acid. This reaction is useful for introducing isotopic labels with high stereospecificity.

Quantitative Data for Protodesilylation/Deuterodesilylation

| Electrophile | Solvent | Temp. (°C) | Product | Yield (%) | Reference |

| Hydroiodic acid (HI) | - | rt | Ethene | High | [1] |

| Deuterium chloride (DCl) | D₂O | 50 | (E)-1-Deuterioethene | >95 | Fictionalized Data |

Experimental Protocol: Deuterodesilylation of a Vinylsilane

A general procedure for a substituted vinylsilane is provided due to the gaseous nature of the product from this compound.

-

To a solution of the vinylsilane (1.0 eq.) in a suitable solvent (e.g., dioxane) is added a solution of deuterium chloride in D₂O (excess).

-

The mixture is stirred at the desired temperature and monitored by GC-MS or NMR spectroscopy.

-

Upon completion, the reaction is neutralized with a mild base (e.g., sodium bicarbonate).

-

The product is extracted with an organic solvent, dried, and purified as necessary.

Alkylation

The Friedel-Crafts alkylation of this compound with tertiary or benzylic alkyl halides in the presence of a Lewis acid affords substituted alkenes. Primary and secondary alkyl halides are generally not suitable due to carbocation rearrangements.

Quantitative Data for Alkylation Reactions

| Electrophile | Lewis Acid | Solvent | Temp. (°C) | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | t-Butyl chloride | TiCl₄ | CH₂Cl₂ | -78 | 3,3-Dimethyl-1-butene | 65 | Fictionalized Data | | Adamantyl chloride | TiCl₄ | CH₂Cl₂ | -60 | 1-Vinyladamantane | 70 | Fictionalized Data |

Sulfonylation and Nitration

The direct electrophilic sulfonylation and nitration of this compound are not well-documented in the literature. Reactions of other vinylsilanes with sulfonamides in the presence of an oxidative system have been shown to lead to aziridines or halosulfonamidation products rather than direct substitution.[4] Similarly, nitration of cyclic vinylsilanes can lead to complex mixtures of products.[5] These transformations on this compound represent an area for further research.

Workflow for a Typical Electrophilic Acylation Reaction

Caption: A typical experimental workflow for the Friedel-Crafts acylation of this compound.

Conclusion

The electrophilic substitution reactions of this compound offer a powerful and stereospecific method for the synthesis of a variety of vinyl compounds. The reaction is governed by the formation of a stabilized β-silyl carbocation, leading to predictable regiochemical and stereochemical outcomes. While acylation, halogenation, protodesilylation, and alkylation are well-established transformations, further research is needed to expand the scope of this methodology to other electrophiles, such as sulfonylating and nitrating agents. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient and predictable construction of complex molecular architectures.

References

- 1. Electrophilic substitution of unsaturated silanes - Wikipedia [en.wikipedia.org]

- 2. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Nitration of cyclic vinylsilanes with acetyl nitrate: effect of silyl moiety and ring size - Chemical Communications (RSC Publishing) [pubs.rsc.org]

[3+2] Cycloaddition Reactions Involving Vinyltrimethylsilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The [3+2] cycloaddition, a cornerstone of heterocyclic chemistry, provides a powerful and atom-economical method for the synthesis of five-membered rings. Vinyltrimethylsilane (VTMS) has emerged as a versatile and valuable dipolarophile in these reactions. The presence of the bulky and electropositive trimethylsilyl group significantly influences the regioselectivity and stereoselectivity of the cycloaddition, offering a unique handle for controlling the outcome of the reaction. Furthermore, the resulting silyl-substituted heterocycles are valuable synthetic intermediates, as the silicon moiety can be readily transformed into a variety of other functional groups, enabling the synthesis of complex molecules with diverse biological activities. This guide provides a comprehensive overview of [3+2] cycloaddition reactions involving this compound with a focus on three key classes of 1,3-dipoles: nitrones, azomethine ylides, and diazoalkanes.

Core Concepts and Reaction Mechanisms

The general mechanism of a [3+2] cycloaddition reaction is a concerted, pericyclic process involving the interaction of the Highest Occupied Molecular Orbital (HOMO) of one component with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. In the context of this compound, the electron-donating nature of the trimethylsilyl group raises the energy of the HOMO of the alkene, facilitating reactions with electron-deficient 1,3-dipoles.

The regioselectivity of these reactions is a critical aspect. The trimethylsilyl group typically directs the incoming dipole to the β-position of the vinyl group, leading to the formation of 5-substituted-4-trimethylsilyl heterocycles. This is attributed to both steric hindrance from the bulky trimethylsilyl group favoring attack at the less hindered terminus and electronic effects where the silicon atom stabilizes a partial positive charge on the adjacent carbon in the transition state.

dot

Caption: General workflow of a [3+2] cycloaddition reaction.

Cycloaddition with Nitrones

The reaction of nitrones with this compound provides a direct route to isoxazolidines, which are valuable precursors for β-amino alcohols and other functionalized molecules. The cycloaddition typically proceeds with high regioselectivity to yield 5-(trimethylsilyl)isoxazolidines.

Quantitative Data

| Entry | Nitrone | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| 1 | C-Phenyl-N-methylnitrone | Toluene, 80 °C, 18 h | 75 | 3:1 | Fictional Example |

| 2 | C,N-Diphenylnitrone | Xylene, 110 °C, 12 h | 82 | 5:1 | Fictional Example |